molecular formula C21H18N8 B2617570 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile CAS No. 2415469-42-8

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile

Cat. No. B2617570
CAS RN: 2415469-42-8
M. Wt: 382.431
InChI Key: QJFZHZLEOUAPGV-UHFFFAOYSA-N
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Description

The compound “2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile” is a complex organic molecule that contains several heterocyclic rings including pyrazole, pyridazine, piperazine, and quinoline . These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The compound contains several nitrogen-containing rings, which are likely to be planar due to the sp2 hybridization of the carbon and nitrogen atoms. The presence of multiple rings and nitrogen atoms also suggests that the compound could participate in hydrogen bonding and π-π stacking interactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrazole ring could undergo electrophilic substitution reactions, while the piperazine ring could undergo reactions with electrophiles due to the presence of nitrogen lone pairs .

Future Directions

The potential applications of this compound could be vast, given the wide range of biological activities exhibited by similar compounds. It could be interesting to explore its potential uses in medicinal chemistry, particularly as a lead compound for drug discovery .

properties

IUPAC Name

2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N8/c22-15-16-14-21(24-18-5-2-1-4-17(16)18)28-12-10-27(11-13-28)19-6-7-20(26-25-19)29-9-3-8-23-29/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFZHZLEOUAPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC5=CC=CC=C5C(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile

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